
N-(1-phenylethyl)propan-2-amine molecular
weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-(1-phenylethyl)propan-2-amine

Cat. No.: B190039 Get Quote

An In-depth Technical Guide to N-(1-phenylethyl)propan-2-amine

Abstract
N-(1-phenylethyl)propan-2-amine, a secondary amine with the chemical formula C₁₁H₁₇N, is

a compound of interest in various chemical and pharmaceutical research fields.[1] Its structure,

featuring a phenylethyl group attached to an isopropylamine moiety, includes a chiral center,

leading to the existence of (R)- and (S)-enantiomers. This guide provides a comprehensive

overview of its physicochemical properties, synthesis methodologies, analytical

characterization, and known biological interactions, tailored for researchers and professionals

in drug development.

Physicochemical Properties
N-(1-phenylethyl)propan-2-amine is a versatile building block in organic synthesis. Its key

quantitative properties are summarized in the table below for easy reference.
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Property Value

Molecular Formula C₁₁H₁₇N[1][2][3]

Molecular Weight 163.26 g/mol [1][2]

IUPAC Name N-(1-phenylethyl)propan-2-amine

CAS Number 87861-38-9[1][2]

Boiling Point 215 °C[4]

Density 0.898 g/cm³[4]

Flash Point 77 °C[4]

pKa 9.77 ± 0.29 (Predicted)[3]

Synthesis and Experimental Protocols
The synthesis of N-(1-phenylethyl)propan-2-amine can be achieved through several routes.

The most common methods are reductive amination and biocatalytic transamination, which are

detailed below.

Reductive Amination
This is a conventional and straightforward method for synthesizing secondary amines.

Protocol:

Imine Formation: Acetophenone is reacted with isopropylamine in a suitable solvent (e.g.,

methanol or ethanol). The reaction is typically carried out under neutral or slightly acidic

conditions to facilitate the formation of the imine intermediate.

Reduction: The resulting imine is reduced in situ without isolation. A common reducing agent

for this step is sodium borohydride (NaBH₄) or sodium cyanobohydride (NaBH₃CN).

Alternatively, catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C)

can be employed.
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Work-up and Purification: Following the reduction, the reaction mixture is quenched, and the

solvent is removed under reduced pressure. The crude product is then purified using

standard techniques such as column chromatography or distillation to yield N-(1-
phenylethyl)propan-2-amine.

Synthesis Workflow: Reductive Amination

Reactants:
Acetophenone + Isopropylamine

Imine Formation
(Slightly Acidic Conditions)

Imine Intermediate

Reduction
(e.g., NaBH4 or H2/Pd-C)

N-(1-phenylethyl)propan-2-amine

Click to download full resolution via product page

Caption: Reductive Amination Synthesis Workflow.
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Transaminase-Mediated Synthesis
This biocatalytic method offers a green and highly stereoselective alternative for producing

enantiopure amines.[5][6]

Protocol:

Biocatalyst Preparation: Whole-cell biocatalysts expressing a suitable (R)- or (S)-

transaminase are prepared and immobilized.[6]

Reaction Setup: The prochiral ketone (acetophenone) is mixed with an amine donor (e.g.,

isopropylamine) in a buffered aqueous solution. The immobilized transaminase is then added

to the mixture.

Biocatalytic Reaction: The reaction is incubated under controlled conditions of temperature

(e.g., 40-50 °C) and pH (e.g., pH 8.0) to allow for the enzymatic conversion of the ketone to

the chiral amine.[6]

Product Recovery: After the reaction reaches sufficient conversion, the biocatalyst is filtered

off. The product is extracted from the aqueous phase using an organic solvent. The solvent

is then evaporated, and the product is purified to yield the enantiopure N-(1-
phenylethyl)propan-2-amine.[6]

Analytical Characterization Protocols
Structural confirmation and purity assessment of N-(1-phenylethyl)propan-2-amine are

typically performed using spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.

¹H-NMR Spectroscopy Protocol:

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

The ¹H-NMR spectrum is acquired on a standard NMR spectrometer.
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Expected signals include multiplets for the aromatic protons, a quartet for the methine proton

of the phenylethyl group, a multiplet for the methine proton of the isopropyl group, a doublet

for the methyl protons of the phenylethyl group, and two doublets for the diastereotopic

methyl protons of the isopropyl group. The N-H proton typically appears as a broad singlet.

[7]

¹³C-NMR Spectroscopy Protocol:

A concentrated sample is prepared in a deuterated solvent.

The ¹³C-NMR spectrum is acquired.

Characteristic chemical shifts are expected for the carbon atoms.[1] The aromatic carbons

resonate between δ 125 and 145 ppm. The benzylic carbon (C₆H₅-CH-N) appears around δ

54.0 ppm, and the methine carbon of the isopropyl group is observed at approximately δ

44.5 ppm.

Carbon Assignment Approximate Chemical Shift (δ, ppm)

Aromatic Quaternary Carbon (C-Ar) ~145.1

Aromatic Methine Carbons (CH-Ar) 126 - 129

Chiral Methine Carbon (C₆H₅-CH-N) ~54.0

Isopropyl Methine Carbon (N-CH-(CH₃)₂) ~44.5

Phenyl-adjacent Methyl Carbon ~24

Isopropyl Methyl Carbons ~24

Note: Chemical shifts can vary based on

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:
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The IR spectrum is obtained using a thin film of the liquid sample between salt plates or as a

KBr pellet for a solid sample.

As a secondary amine, a characteristic N-H stretching absorption is expected as a single,

weak-to-medium band around 3350-3310 cm⁻¹.[7][8]

The C-N stretching vibration for an aliphatic amine is typically observed in the 1250-1020

cm⁻¹ region.[8] Aromatic C-H and C=C stretching bands will also be present.

Biological Activity and Signaling Pathway
The (R)-enantiomer of N-(1-phenylethyl)propan-2-amine has been identified as an inhibitor of

the enzyme amine oxidase [flavin-containing] B, more commonly known as monoamine

oxidase B (MAO-B).[5] MAO-B is a crucial enzyme in the metabolic pathway of various

biogenic and xenobiotic amines, including neurotransmitters.[5] Inhibition of MAO-B can lead to

an increase in the levels of these neurotransmitters, which is a therapeutic strategy for certain

neurological disorders.

Mechanism of Action: MAO-B Inhibition

N-(1-phenylethyl)
propan-2-amine

MAO-B Enzyme MetabolitesProduces

Biogenic Amines
(e.g., Dopamine) Metabolized by

Click to download full resolution via product page

Caption: Inhibition of MAO-B by N-(1-phenylethyl)propan-2-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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